
N-(3,4-difluorophenyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of N-(3,4-difluorophenyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide and related compounds involves multiple steps, including the reaction of specific quinazolinone derivatives with various agents. For instance, the synthesis of related quinazolinone derivatives has been detailed through reactions involving chlorosulfonic acid followed by amidation with ammonia gas or the reaction of N-(pivaloyloxy)-amides with ynamides producing certain derivatives in the presence of specific catalysts (Hayun et al., 2012); (Ben Niu et al., 2018).
Molecular Structure Analysis
The molecular structure of related compounds has been investigated through various spectroscopic methods, including FT-IR, NMR, and mass spectral data, confirming the structure of synthesized compounds. The use of density functional theory (DFT) and experimental techniques like FT-IR and FT-Raman spectroscopy has been employed to understand the vibrational properties and molecular geometry of similar compounds (A. El-Azab et al., 2016).
Chemical Reactions and Properties
The chemical reactions involving N-(3,4-difluorophenyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide derivatives can vary based on the reactants and conditions applied. For example, the Pummerer-type cyclization has been employed for the synthesis of isoquinoline and benzazepine derivatives, indicating the versatility of reactions that quinazoline derivatives can undergo (T. Saitoh et al., 2001).
Physical Properties Analysis
The physical properties of such compounds are typically characterized by their molecular structure, which influences their melting points, solubility, and stability. These properties are crucial for determining the compound's applicability in various fields.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with other molecules, are essential for understanding the compound's potential use. The reactions of fluorophosphoranes with related compounds have demonstrated the formation of substituted derivatives, showcasing the chemical versatility and potential for further functionalization (R. Krebs et al., 1989).
Aplicaciones Científicas De Investigación
Antimicrobial and Anticancer Potential
- A study synthesized 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives, which demonstrated significant antimicrobial activity and moderate anticancer activity. This suggests potential applications in antimicrobial and anticancer drug development (Mehta et al., 2019).
Antibacterial Activities
- Research on 8-chloroquinolone with a distorted N1-(5-amino-2,4-difluorophenyl) group showed extremely potent antibacterial activities against both Gram-positive and Gram-negative bacteria, indicating a potential application in the development of new antibacterial agents (Kuramoto et al., 2003).
Phosphatidylinositol 3-Kinase-δ Inhibitor
- An application claims crystalline forms and inhaled formulations of a selective phosphatidylinositol 3-kinase-δ inhibitor, highlighting its use in treating respiratory diseases like asthma and chronic obstructive pulmonary disease (Norman, 2014).
Diuretic and Antihypertensive Agents
- A study synthesized N-substituted-(4-oxo-2-substituted-phenylquinazolin-3(4H)-yl) benzene sulfonamide derivatives. These compounds showed significant diuretic, antihypertensive, and anti-diabetic potential in rats (Rahman et al., 2014).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, environmental impact, and other safety-related properties.
Direcciones Futuras
This would involve discussing potential future research directions or applications for the compound, based on its properties and reactivity.
Propiedades
IUPAC Name |
N-(3,4-difluorophenyl)-6-(4-oxoquinazolin-3-yl)hexanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F2N3O2/c21-16-10-9-14(12-17(16)22)24-19(26)8-2-1-5-11-25-13-23-18-7-4-3-6-15(18)20(25)27/h3-4,6-7,9-10,12-13H,1-2,5,8,11H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRDMWJBCYLTQQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCCCCC(=O)NC3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-difluorophenyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(4-{[(6-cyclopropylpyridazin-3-yl)oxy]methyl}piperidine-1-carbonyl)-1H-indole](/img/structure/B2488869.png)
![2-[cyano(1-methyl-1H-pyrrol-2-yl)methyl]benzenecarbonitrile](/img/structure/B2488870.png)
![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3-(4-(methylsulfonyl)phenyl)propanamide](/img/structure/B2488871.png)
![(Z)-methyl 2-((3-methoxy-2-naphthoyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2488872.png)
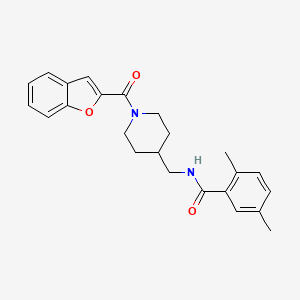
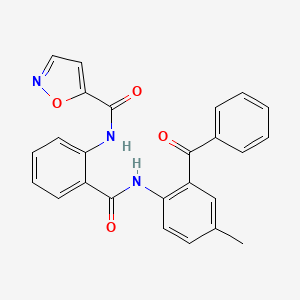
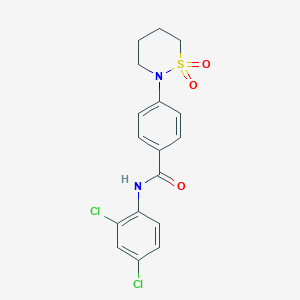
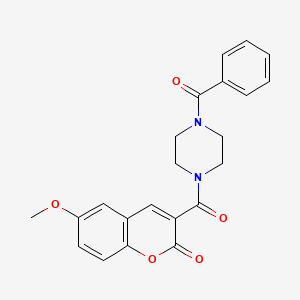
![N-(3,5-dimethylphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2488885.png)
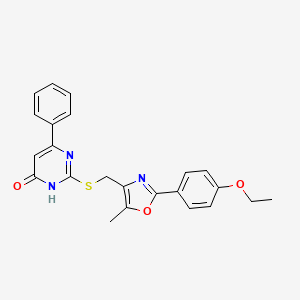
![N-(butan-2-yl)-3-(2-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2488887.png)
![Ethyl 2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2488888.png)
![2-(4-methoxyphenyl)-N-[[4-(2-methoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]acetamide](/img/structure/B2488890.png)
